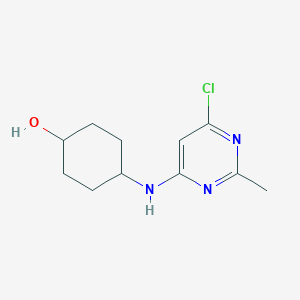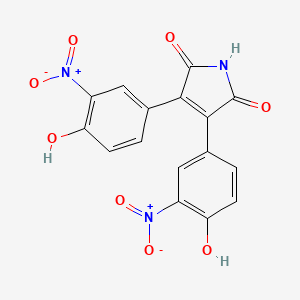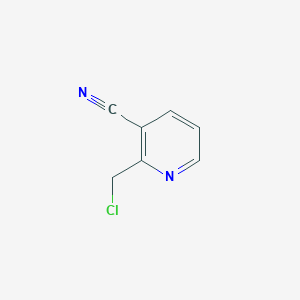![molecular formula C9H15ClN2O2 B1487583 N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide CAS No. 1182969-06-7](/img/structure/B1487583.png)
N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide
Vue d'ensemble
Description
“N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
The molecular structure of “N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide” is represented by the Inchi Code: 1S/C9H15ClN2O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6H2,1H3,(H,11,13) . The molecular weight of the compound is 218.68 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Applications De Recherche Scientifique
Anticancer Agents
Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells. However, the specific methods of application and experimental procedures vary depending on the type of cancer and the specific piperidine derivative used.
Antimicrobial Agents
Piperidine derivatives also have applications as antimicrobial agents . They can inhibit the growth of various microorganisms, making them useful in treating infections. The methods of application would typically involve administering the piperidine derivative to the infected individual, but the specific dosage and administration method would depend on the type of infection and the specific piperidine derivative used.
Analgesic Agents
Some piperidine derivatives have analgesic properties . They can be used to relieve pain. The methods of application would typically involve administering the piperidine derivative to the individual experiencing pain, but the specific dosage and administration method would depend on the type and severity of the pain.
Anti-inflammatory Agents
Piperidine derivatives can also be used as anti-inflammatory agents . They can help reduce inflammation in the body. The methods of application would typically involve administering the piperidine derivative to the individual with inflammation, but the specific dosage and administration method would depend on the type and location of the inflammation.
Antipsychotic Agents
Piperidine derivatives have applications as antipsychotic agents . They can help manage symptoms of various psychiatric disorders. The methods of application would typically involve administering the piperidine derivative to the individual with the psychiatric disorder, but the specific dosage and administration method would depend on the type and severity of the disorder.
Antioxidant Agents
Some piperidine derivatives, like Piperine, have powerful antioxidant action . They can hinder or suppress free radicals, making them useful in preventing oxidative stress. The methods of application would typically involve administering the piperidine derivative to the individual, but the specific dosage and administration method would depend on the specific piperidine derivative used and the individual’s health condition.
Again, these are general applications of piperidine derivatives, and the specific applications, methods of application, and outcomes of “N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide” may vary. More research would be needed to determine the specific applications of this compound. It’s always recommended to consult with a healthcare professional or a researcher in the field for more specific information.
Safety And Hazards
Orientations Futures
Piperidine derivatives are being utilized in different therapeutic applications and their importance in the field of drug discovery is growing . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Propriétés
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHPTUBYYCDODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide | |
CAS RN |
1182969-06-7 | |
| Record name | N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)


![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)


![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)




